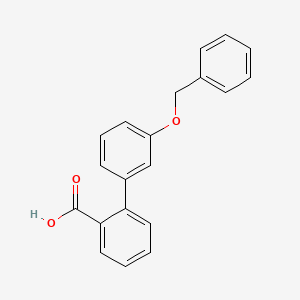

2-(3-Benzyloxyphenyl)benzoic acid

Description

2-(3-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative featuring a benzyloxy-substituted phenyl ring at position 3 of the parent benzoic acid scaffold. This structure combines aromatic and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and drug development.

Propriétés

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)19-12-5-4-11-18(19)16-9-6-10-17(13-16)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTHGUZZCJYQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602442 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-32-8 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-benzyloxybenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by oxidation to form the desired benzoic acid derivative.

Reaction Conditions:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

Oxidizing Agent: Potassium permanganate (KMnO4)

Industrial Production Methods

In industrial settings, the production of 2-(3-Benzyloxyphenyl)benzoic acid may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial synthesis often employs automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated aromatic compounds.

Applications De Recherche Scientifique

2-(3-Benzyloxyphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their function.

Comparaison Avec Des Composés Similaires

2-(3-Benzyloxyphenyl)benzoxazole-5-acetic Acid (Compound 5)

- Structure : Replaces the benzoic acid with a benzoxazole ring and adds an acetic acid group at position 3.

- The acetic acid group at position 5 and the oxygen atom in the benzyloxy moiety are critical for activity .

- Comparison : The absence of the acetic acid group in 2-(3-benzyloxyphenyl)benzoic acid may reduce its anticancer efficacy, highlighting the importance of functional group positioning in bioactivity.

2-Acetylamino Benzoic Acid Methyl Ester (Av7)

- Structure: Features an acetylamino group and methyl ester instead of benzyloxy.

- Activity : Isolated from Aconitum vaginatum, it inhibits human gastric (AGS), liver (Hepg2), and lung (A549) cancer cell proliferation .

Substituted Benzoic Acids in Ion Channel Modulation

5-Nitro-2-(3-Phenylpropylamino) Benzoic Acid (NPPB)

4-Chloro-2-(1-Naphthyloxyacetamido)benzoic Acid (NBA)

- Structure : Includes a chlorinated phenyl ring and naphthyloxyacetamido substituent.

- Activity : A recently developed TRPM4 inhibitor with improved selectivity .

- Comparison : The bulkier naphthyl group in NBA may enhance binding affinity compared to the benzyloxy group in the target compound, underscoring the role of substituent size in receptor interactions .

Marketed Benzoic Acid Derivatives

2-(4-Chlorobenzoyl)benzoic Acid

- Structure : Substituted with a chlorobenzoyl group instead of benzyloxy.

- Applications : Widely used in chemical synthesis and pharmaceuticals, with a growing market projected through 2031 .

- Comparison : The electron-withdrawing chloro group in this compound may increase acidity compared to the electron-donating benzyloxy group, affecting reactivity in synthesis .

Sulfonated and Halogenated Derivatives

2-(Sulfooxy)benzoic Acid

- Structure : Contains a sulfonic acid ester group.

- Properties : Higher water solubility due to the sulfonate group, making it suitable for aqueous formulations .

- Comparison : The sulfonate group drastically alters physicochemical properties compared to the lipophilic benzyloxy group, demonstrating how substituents tailor compounds for specific applications .

2-((3-Bromophenyl)amino)benzoic Acid

- Structure: Features a bromophenylamino substituent.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Acidic pKa |

|---|---|---|---|

| 2-(3-Benzyloxyphenyl)benzoic acid | ~3.5 | <0.1 (Water) | ~4.2 |

| 2-(Sulfooxy)benzoic acid | ~0.8 | >100 (Water) | ~1.5 |

| 2-Acetylamino benzoic acid methyl ester | ~2.0 | ~10 (DMSO) | - |

Activité Biologique

2-(3-Benzyloxyphenyl)benzoic acid (C20H16O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of 2-(3-Benzyloxyphenyl)benzoic acid features a benzyloxy group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of both aromatic rings enhances its hydrophobic characteristics, which may play a role in its biological efficacy.

Antimicrobial Activity

Research indicates that 2-(3-Benzyloxyphenyl)benzoic acid exhibits antimicrobial properties. A study demonstrated that derivatives of benzyl and benzoyl benzoic acids, including compounds structurally related to 2-(3-Benzyloxyphenyl)benzoic acid, showed significant inhibitory effects against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds ranged from 1 µg/mL to 256 µg/mL depending on structural modifications, suggesting that similar modifications could enhance the antimicrobial efficacy of 2-(3-Benzyloxyphenyl)benzoic acid.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines. The benzyloxy group is believed to facilitate interactions with specific protein targets, potentially altering their activity in inflammatory responses .

The biological activity of 2-(3-Benzyloxyphenyl)benzoic acid can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with target proteins.

- Ionic Interactions : The carboxylic acid moiety can engage in ionic interactions with positively charged amino acid residues in proteins, modulating their function and activity.

Study on Antimicrobial Efficacy

A comparative study examined the antimicrobial activity of several benzoic acid derivatives against clinically relevant pathogens. The results indicated that modifications to the aromatic rings significantly influenced antibacterial potency. Specifically, electron-withdrawing groups enhanced activity against S. pneumoniae, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Inflammation Model

Another investigation utilized animal models to assess the anti-inflammatory effects of 2-(3-Benzyloxyphenyl)benzoic acid. Results showed a marked reduction in edema and inflammatory markers in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of 2-(3-Benzyloxyphenyl)benzoic acid, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(3-Benzyloxyphenyl)benzoic acid | Benzyloxy group enhances hydrophobicity | Moderate | Significant |

| Benzoic Acid | Lacks additional substituents | Low | Minimal |

| 3-Benzyloxybenzoic Acid | Similar structure but different substitution pattern | Moderate | Moderate |

| Phenylacetic Acid | Contains phenyl group attached to acetic acid | Low | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.